4-Ethynyl-1H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethynyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c1-2-7-4-3-5-9-8(7)6-10-11-9/h1,3-6H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCKZKKJPWCQIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C2C=NNC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093847-83-6 | |
| Record name | 4-ethynyl-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextualizing 4 Ethynyl 1h Indazole Within Indazole Chemistry
The indazole core of 4-Ethynyl-1H-indazole is a significant heterocyclic scaffold in its own right. Indazoles are bicyclic aromatic compounds composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring. austinpublishinggroup.comwikipedia.org This structural motif exists in different tautomeric forms, with 1H-indazole and 2H-indazole being the most common. mdpi.comresearchgate.net The 1H-tautomer is generally the more thermodynamically stable and predominant form. mdpi.comresearchgate.net
While rarely found in nature, synthetic indazole derivatives are prominent in medicinal chemistry due to their wide range of pharmacological activities. wikipedia.orgmdpi.com The indazole nucleus is considered a "privileged scaffold" because it is a structural component in numerous compounds with diverse biological effects, including anti-inflammatory, antitumor, antibacterial, and anti-HIV properties. mdpi.comresearchgate.net A number of indazole-based drugs have been approved for clinical use, such as the anti-inflammatory agent Benzydamine and the anti-cancer drugs Niraparib, Pazopanib, and Axitinib. wikipedia.orgmdpi.com
The reactivity of the indazole ring allows for functionalization at various positions, enabling chemists to fine-tune the properties of the resulting molecules. austinpublishinggroup.combenthamdirect.com This adaptability has made the indazole framework a cornerstone in the design and development of new therapeutic agents. researchgate.netmdpi.com
Significance of the Ethynyl Moiety in Molecular Design
Direct Synthetic Routes to this compound
The direct synthesis of this compound is not commonly reported as a single-step procedure. Instead, it is typically achieved through a multi-step sequence starting from a pre-functionalized indazole core. A highly plausible and efficient route involves the synthesis of a 4-halo-1H-indazole intermediate, followed by a palladium-catalyzed cross-coupling reaction.
A common precursor is 4-iodo-1H-indazole. nordmann.global The synthesis of this iodo-intermediate can be accomplished via standard methods, such as a Sandmeyer reaction starting from 4-amino-1H-indazole. In this process, the amino group is converted to a diazonium salt, which is subsequently displaced by an iodide. chemicalbook.com
With the 4-iodo-1H-indazole in hand, the crucial ethynyl group is installed via a Sonogashira coupling reaction. This reaction typically involves coupling the iodo-indazole with an acetylene (B1199291) source, such as (trimethylsilyl)acetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The use of a silyl-protected acetylene prevents self-coupling and other side reactions. The final step involves the removal of the trimethylsilyl (B98337) protecting group under mild basic conditions (e.g., potassium carbonate in methanol) to yield the terminal alkyne, this compound. doi.org
Advanced Functionalization Strategies Utilizing the Ethynyl Group
The terminal alkyne of this compound is a versatile functional handle that enables a variety of powerful transformations for building molecular complexity. a2bchem.com
The Sonogashira coupling is a cornerstone reaction for the functionalization of this compound. a2bchem.com This palladium- and copper-co-catalyzed reaction couples the terminal alkyne with a variety of aryl or vinyl halides. This strategy is widely used to link the indazole scaffold to other aromatic systems, a common motif in pharmacologically active compounds. The reaction is robust and tolerates a wide range of functional groups. Numerous studies on analogous 3-ethynyl- and other halo-indazoles demonstrate the typical conditions employed. doi.orgnih.govrsc.org
| Substrate | Coupling Partner | Palladium Catalyst | Copper(I) Source | Base | Solvent | Reference |
|---|---|---|---|---|---|---|
| 3-Iodo-1H-indazole (Boc-protected) | Aryl/Aliphatic Alkyne | Pd(Ph₃P)₂Cl₂ | CuI | Et₃N | CH₃CN | nih.gov |
| 6-Bromo-3-iodo-1H-indazole | Phenylacetylene | 10% Pd/C | CuI | Triethylamine | Ethanol | doi.org |
| 6-Bromo-3-iodo-1-(THP)-1H-indazole | 3-Ethynylpyridine | Pd(PPh₃)₄ | CuI | TEA | Not specified | nih.gov |
| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Phenylacetylene | Palladium(II) | Copper Iodide | Not specified | Not specified | nih.gov |
The terminal alkyne of this compound is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". a2bchem.com This reaction provides a highly efficient and regioselective method for conjugating the indazole core to a molecule bearing an azide (B81097) functional group, yielding a stable 1,4-disubstituted 1,2,3-triazole linker. The reaction proceeds under mild, often aqueous, conditions and exhibits remarkable functional group tolerance, making it a powerful tool for applications in drug discovery and bioconjugation. acs.org The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate. acs.org
| Component | Example Reagent | Purpose | Reference |
|---|---|---|---|
| Alkyne | This compound | Substrate | a2bchem.com |
| Azide | Molecule-N₃ | Coupling Partner | Current time information in Bangalore, IN. |
| Copper Source | CuSO₄·5H₂O | Pre-catalyst | acs.org |
| Reducing Agent | Sodium Ascorbate | Forms active Cu(I) catalyst | acs.org |
| Ligand (Optional) | THPTA, TBTA | Accelerates reaction, protects biomolecules | acs.org |
| Solvent | Water, t-BuOH/H₂O, DMF | Reaction Medium | Current time information in Bangalore, IN. |
Modern synthetic chemistry has seen the emergence of electrochemical methods as a sustainable and powerful alternative to traditional reagent-based transformations. The synthesis of the core indazole scaffold can be achieved through such approaches. For instance, the selective electrochemical synthesis of 1H-indazoles and their corresponding N-oxides has been reported, proceeding through a radical pathway. mdpi.com Other electrochemical strategies include the intramolecular cyclization of ketimines via N–H/N–H dehydrogenation coupling and the anodic oxidation of arylhydrazones to construct the 1H-indazole ring system. nordmann.global These methods offer alternative routes to the foundational indazole structure, upon which functional groups like the 4-ethynyl moiety can be subsequently installed.
Beyond the reactions of the ethynyl group, the indazole ring itself offers multiple sites for further derivatization. The nitrogen atoms of the pyrazole (B372694) ring are common sites for modification. N-protection, for example with a tert-butyloxycarbonyl (Boc) or tetrahydropyranyl (THP) group, is often employed during multi-step syntheses to modulate reactivity, followed by a deprotection step. nih.govnih.gov N-alkylation and N-arylation are also key modifications. Furthermore, other positions on the benzene (B151609) ring can be functionalized. For example, regioselective bromination at the C7 position of 4-substituted-1H-indazoles has been demonstrated, opening the door for subsequent cross-coupling reactions at that site. tandfonline.com
Synthesis of Key Intermediates Incorporating this compound Units
The value of this compound as a building block is underscored by its use in the synthesis of complex, high-value molecules, particularly in medicinal chemistry. a2bchem.com A notable example is its incorporation into potent kinase inhibitors for cancer therapy.
Research has shown the development of novel 3-amino-4-ethynyl indazole derivatives as inhibitors of the Bcr-Abl kinase, which is implicated in chronic myeloid leukemia (CML). In a specific example, the compound AKE-72, a potent pan-BCR-ABL inhibitor, was synthesized incorporating this scaffold. The full chemical name of this complex molecule is 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide. In this structure, the this compound unit serves as a rigid, linear linker, precisely positioning the other pharmacophoric elements of the molecule for optimal interaction with the kinase's active site. The synthesis of such a molecule highlights the role of this compound as a crucial intermediate in the construction of advanced drug candidates.
Medicinal Chemistry and Pharmaceutical Research Applications
A Privileged Building Block in Drug Discovery
The 4-ethynyl-1H-indazole moiety is considered a "privileged building block" in drug discovery. a2bchem.comchemscene.com This designation stems from its versatile chemical nature, which allows it to serve as a core structure for creating a diverse array of specialized molecules with targeted biological activities. a2bchem.com The ethynyl (B1212043) group at the 4-position is particularly noteworthy, as it can readily participate in various chemical reactions, including Sonogashira coupling and click chemistry. a2bchem.com This reactivity is instrumental in the synthesis of complex pharmaceutical intermediates and novel compounds with potential therapeutic applications in pharmaceuticals and agrochemicals. a2bchem.com
Investigation as an Antineoplastic and Anticancer Agent
The primary focus of research into this compound derivatives has been in the field of oncology. researchgate.netnih.gov These compounds have shown promise as antineoplastic and anticancer agents, largely due to their ability to inhibit key enzymes involved in cancer cell growth and proliferation. researchgate.netmdpi.com
Kinase Inhibition Profiling
A significant mechanism through which this compound-based compounds exert their anticancer effects is through the inhibition of protein kinases. fluorochem.co.uk Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a common feature in many types of cancer.
The fusion protein BCR-ABL is a hallmark of chronic myeloid leukemia (CML). nih.govsemanticscholar.org While first-generation inhibitors like imatinib (B729) have been effective, the emergence of drug-resistant mutations, particularly the T315I "gatekeeper" mutation, has created a significant clinical challenge. semanticscholar.orgacs.org
Derivatives of this compound have been investigated as potent inhibitors of both wild-type (WT) BCR-ABL and its imatinib-resistant mutants. nih.govnih.gov For instance, the compound AKE-72, which incorporates a 3-amino-1H-indazol-4-yl)ethynyl core, has demonstrated remarkable potency. nih.govnih.govtandfonline.com In preclinical studies, AKE-72 exhibited potent inhibition of both wild-type BCR-ABL and the T315I mutant, with IC50 values of <0.5 nM and 9 nM, respectively. nih.govnih.govtandfonline.com This compound also showed potent, single-digit nanomolar inhibition against a panel of other clinically relevant BCR-ABL mutants. semanticscholar.orgnih.gov
The development of such pan-BCR-ABL inhibitors, capable of overcoming the T315I mutation, represents a significant advancement in the potential treatment of CML. nih.govnih.govresearchgate.net The data below highlights the inhibitory activity of AKE-72 and related compounds.
| Compound | BCR-ABL WT IC50 (nM) | BCR-ABL T315I IC50 (nM) |
| AKE-72 (5) | < 0.5 | 9 |
| Compound 4a | < 0.51 | 96 |
| Compound 4b | Not specified | 142 |
| Lead Compound I | 4.6 | 227 |
| Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2023 nih.govsemanticscholar.org |
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. nih.gov Its hyperactivation is one of the most frequent molecular events in a wide range of human cancers. nih.gov Consequently, the PI3K pathway is a major target for cancer drug discovery.
A series of 3-ethynyl-1H-indazoles has been synthesized and evaluated as inhibitors of the PI3K signaling pathway. nih.gov Certain compounds from this series demonstrated low micromolar inhibition of key components of the pathway, including PI3K itself. nih.gov One particular derivative was identified as a PI3Kα isoform-specific inhibitor, which is significant as the p110α subunit (encoded by the PIK3CA gene) is frequently mutated in cancer. nih.govoncotarget.com
The inhibitory activity of a representative 3-ethynyl-1H-indazole derivative is presented below:
| Kinase Isoform | IC50 (µM) |
| PI3Kα | 0.36 |
| PI3Kβ | 40 |
| PI3Kδ | 10.7 |
| PI3Kγ | 39 |
| Source: Oncotarget, 2017 oncotarget.comnih.gov |
This data indicates a significant selectivity for the PI3Kα isoform, which is a desirable characteristic for a targeted cancer therapy. oncotarget.comnih.gov
In cancer therapy, targeting multiple nodes within a signaling pathway can be a more effective strategy than inhibiting a single kinase, potentially overcoming resistance mechanisms. nih.gov The PI3K pathway is closely linked with the mammalian target of rapamycin (B549165) (mTOR), another crucial regulator of cell growth and metabolism. nih.gov Dual PI3K/mTOR inhibitors have shown promise in clinical trials. plos.org
Research has identified 3-ethynyl-1H-indazole derivatives that act as multiple PI3K/PDK1/mTOR inhibitors. nih.govoncotarget.comnih.gov This multi-targeted approach has the potential to be more effective and less susceptible to the development of drug resistance. nih.gov The ability of the 3-ethynyl-1H-indazole scaffold to be adapted for multi-kinase inhibition underscores its versatility in drug design. nih.gov
The utility of the indazole scaffold extends to other important receptor tyrosine kinases (RTKs). For example, axitinib, an approved cancer drug, features a 1H-indazole core and functions as a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs). ethernet.edu.et While not a this compound, its structure highlights the importance of the indazole moiety in targeting RTKs.
The adaptability of the this compound scaffold suggests its potential for developing inhibitors against other RTKs implicated in cancer, such as anaplastic lymphoma kinase (ALK). The ability to modify the substituents on the indazole ring and the ethynyl group allows for the fine-tuning of inhibitory activity and selectivity against a range of kinase targets.
Cellular Antiproliferative Activity Against Human Cancer Cell Lines
Derivatives of 1H-indazole have demonstrated significant antiproliferative activity across a range of human cancer cell lines. nih.gov The core structure is recognized as an effective hinge-binding fragment for various kinases, contributing to the antitumor activity of compounds that contain it. mdpi.com
Derivatives of this compound have shown potent activity against chronic myeloid leukemia (CML) cells. The compound AKE-72, a diarylamide 3-aminoindazole derivative, demonstrated remarkable anti-leukemic activity against the K-562 cell line, which overexpresses the BCR-ABL protein. semanticscholar.orgnih.gov It exhibited a half-maximal growth inhibition concentration (GI₅₀) of less than 10 nM and induced total growth inhibition (TGI) at 154 nM. semanticscholar.orgnih.gov Furthermore, AKE-72 triggered a 50% cytotoxic lethal effect (LC₅₀) towards K-562 cells at a concentration of 5.25 µM. nih.gov Other indazole derivatives have also shown promising inhibitory effects against the K562 cell line, with one compound recording an IC₅₀ value of 5.15 µM. nih.govresearchgate.net
In studies using Ba/F3 cells, which are dependent on interleukin-3 for growth but can be transformed to grow independently by oncogenic kinases like Bcr-Abl, indazole-based inhibitors have also been effective. acs.org AKE-72 strongly inhibited the proliferation of Ba/F3 cells expressing both native BCR-ABL and the clinically significant T315I mutant. semanticscholar.orgnih.gov Other alkynyl-based inhibitors have also been tested against Ba/F3 cells expressing the T315I Bcr-Abl mutant, showing cellular antiproliferative activity. nih.gov
Table 1: Antiproliferative Activity against CML Cell Lines
| Compound/Derivative | Cell Line | Activity Metric | Value |
|---|---|---|---|
| AKE-72 | K-562 | GI₅₀ | < 10 nM semanticscholar.orgnih.gov |
| AKE-72 | K-562 | TGI | 154 nM semanticscholar.orgnih.gov |
| AKE-72 | K-562 | LC₅₀ | 5.25 µM nih.gov |
| Indazole Derivative (6o) | K-562 | IC₅₀ | 5.15 µM nih.gov |
| AKE-72 | Ba/F3 (BCR-ABL) | - | Strong Inhibition semanticscholar.orgnih.gov |
The antiproliferative activity of 1H-indazole-3-amine derivatives has been evaluated against human hepatoma Hep-G2 cells. nih.gov Studies have shown that the antitumor activity of certain mercapto-derived indazole compounds against Hep-G2 cells was superior to that against other tested tumor cell lines. nih.gov For instance, one derivative, compound 5k, exhibited the best inhibitory effect against Hep-G2 cells with an IC₅₀ value of 3.32 µM. mdpi.com Another study highlighted a coumarin–1,2,3–triazole–2-methylbenzimidazole hybrid as exerting high cytotoxicity against HepG2 cells with an IC₅₀ value of 0.9 µM. sci-hub.box The development of indole-based triazole hybrids has also yielded compounds with significant cytotoxic activity against the Hep-G2 cell line. researchgate.net
Table 2: Antiproliferative Activity against Hep-G2 Cell Line
| Compound/Derivative | Cell Line | Activity Metric | Value |
|---|---|---|---|
| Mercapto Acetamide Derivative (5k) | Hep-G2 | IC₅₀ | 3.32 µM mdpi.com |
| Coumarin-Triazole Hybrid (33) | Hep-G2 | IC₅₀ | 0.9 µM sci-hub.box |
A variety of indazole derivatives have been synthesized and tested for their in vitro antiproliferative effects against the human lung cancer cell line A549. nih.gov A series of novel polysubstituted indazoles showed interesting antiproliferative activity, with IC₅₀ values ranging from 0.64 to 17 µM against A549 cells. nih.gov In another study, newly synthesized indazol-pyrimidine derivatives also demonstrated potent antiproliferative activity against the A549 cell line, with some compounds showing stronger cytotoxic effects than the reference drug. researchgate.net The evaluation of 1H-indazole-3-amine derivatives by MTT assay has further confirmed the potential of this scaffold against A549 cells. nih.gov
Table 3: Antiproliferative Activity against A549 Cell Line
| Compound/Derivative | Cell Line | Activity Metric | Value Range |
|---|---|---|---|
| Polysubstituted Indazoles | A549 | IC₅₀ | 0.64 - 17 µM nih.gov |
| Indazol-Pyrimidine Derivatives | A549 | - | Potent Activity researchgate.net |
The antiproliferative activity of 1H-indazole-3-amine derivatives has also been assessed against human prostate cancer PC-3 cells using the MTT assay. nih.gov These evaluations are part of broader screenings to establish the structure-activity relationships of novel indazole compounds. researchgate.net Research has indicated that certain indazole derivatives can induce apoptosis and cause cell cycle arrest in PC-3 cells, demonstrating their potential as anticancer agents for prostate cancer. dntb.gov.ua
Table 4: Antiproliferative Activity against PC-3 Cell Line
| Compound/Derivative | Cell Line | Activity Metric | Finding |
|---|---|---|---|
| 1H-indazole-3-amine Derivatives | PC-3 | - | Antiproliferative Activity nih.gov |
Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231)
Research has explored the effects of this compound derivatives on breast cancer cell lines, which are critical models for studying the disease. The MCF-7 cell line is positive for estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER-2), making it a model for hormone-receptor-positive breast cancer. researchgate.net In contrast, the MDA-MB-231 cell line is triple-negative (ER-negative, PR-negative, and HER2-negative), representing a more aggressive and difficult-to-treat form of breast cancer. researchgate.net
Studies have shown that the response to potential therapeutic agents can differ significantly between these two cell lines. researchgate.netnih.gov For instance, the cytotoxic effects of certain compounds have been observed to be more potent in one cell line over the other, highlighting the importance of testing on multiple, phenotypically distinct cell lines to understand a compound's spectrum of activity. nih.govwaocp.org The development of structure-activity relationship (SAR) models for both MCF-7 and MDA-MB-231 cell lines aims to identify chemical features associated with cytotoxic and cytostatic activity, which can guide the design of more effective and selective anti-breast cancer agents. nih.gov
While specific studies focusing solely on the parent compound this compound against these breast cancer cell lines are not extensively detailed in the provided search results, the indazole core is a key feature in many compounds investigated for their anti-cancer properties. For example, novel quinazoline (B50416) derivatives, structurally similar to known cancer drugs, have been synthesized and tested against MCF-7 cells, demonstrating the ongoing interest in scaffolds that can be modified with functionalities like the ethynyl group. vietnamjournal.ruresearchgate.net
Table 1: Investigated Activity of Indazole Derivatives in Breast Cancer Cell Lines
| Cell Line | Receptor Status | Significance in Research | Reference |
|---|---|---|---|
| MCF-7 | ER+, PR+, HER2+ | Model for hormone-receptor-positive breast cancer. | researchgate.net |
| MDA-MB-231 | ER-, PR-, HER2- | Model for triple-negative breast cancer. | researchgate.net |
Other Leukemic Cell Lines (e.g., HL-60, MOLT-4)
Derivatives of 3-aminoindazole, which share the core indazole structure with this compound, have demonstrated notable antiproliferative activity against various leukemic cell lines. nih.govsemanticscholar.org Specifically, compounds have shown a preference for inhibiting the growth of HL-60 (acute promyelocytic leukemia) and MOLT-4 (T-cell acute lymphoblastic leukemia) cells. nih.govsemanticscholar.org
For example, a synthesized amide derivative, compound 4a, displayed GI₅₀ values of 0.278 µM and 0.494 µM against HL-60 and MOLT-4 cells, respectively. nih.govsemanticscholar.org Another related compound, AKE-72, also exhibited potent activity across a panel of leukemia cell lines with sub-micromolar GI₅₀ values. nih.govsemanticscholar.org The evaluation of these compounds often involves initial single-dose screening followed by five-dose testing to determine key parameters like GI₅₀ (half-maximal growth inhibition), TGI (total growth inhibition), and LC₅₀ (half-maximal lethal concentration). nih.gov
Furthermore, other research has identified indazole derivatives with significant lethality against both HL-60 and MOLT-4 cells. nii.ac.jp For instance, compounds 5b and 5g showed lethality percentages of 43.91% and 46.44% against HL-60 cells, and 31.26% and 44.85% against MOLT-4 cells, respectively. nii.ac.jp These findings underscore the potential of the indazole scaffold in the development of novel anti-leukemic agents.
Table 2: Antiproliferative Activity of Indazole Derivatives in Leukemic Cell Lines
| Compound | Cell Line | Activity (GI₅₀) | Reference |
|---|---|---|---|
| Compound 4a | HL-60 | 0.278 µM | nih.govsemanticscholar.org |
| Compound 4a | MOLT-4 | 0.494 µM | nih.govsemanticscholar.org |
| AKE-72 | Various Leukemia Cell Lines | Sub-micromolar | nih.govsemanticscholar.org |
Mechanism of Action Studies in Cancer Cells
Understanding the molecular mechanisms by which this compound derivatives exert their anticancer effects is crucial for their development as therapeutic agents. Research has focused on several key cellular processes.
Induction of Apoptosis
Several studies have shown that indazole derivatives can induce apoptosis, or programmed cell death, in cancer cells. researchgate.netnih.gov For instance, one compound, 6o, was found to induce apoptosis in K562 chronic myeloid leukemia cells in a dose-dependent manner. nih.gov Treatment with increasing concentrations of this compound led to a significant increase in the total apoptosis rate. nih.gov The mechanism of apoptosis induction by some indole (B1671886) derivatives, a related heterocyclic structure, has been linked to the enhancement of PARP and caspase-3 cleavage, as well as the regulation of the Bcl-2 protein level. nih.gov
Cell Cycle Arrest
In addition to inducing apoptosis, certain indazole derivatives have been shown to cause cell cycle arrest, thereby inhibiting cancer cell proliferation. researchgate.netnih.gov Compound 9a, an indazole derivative, was found to block the cell cycle at the G2/M phase. researchgate.net Another derivative, compound 6o, was observed to increase the population of K562 cells in the G0/G1 phase while significantly decreasing the proportion of cells in the S phase. nih.gov This indicates that these compounds can interfere with the normal progression of the cell cycle, leading to a halt in cell division.
Modulation of Key Signaling Pathways (e.g., p53/MDM2, Bcl2 family)
The anticancer activity of indazole derivatives has been linked to the modulation of critical signaling pathways that regulate cell survival and death. One such pathway is the p53/MDM2 pathway. researchgate.netnih.gov The p53 protein is a tumor suppressor that plays a vital role in cell cycle arrest and apoptosis. nih.govfrontiersin.org Its activity is negatively regulated by MDM2. frontiersin.org Some indazole derivatives have been shown to potentially inhibit the p53/MDM2 interaction, leading to the activation of p53 and subsequent downstream effects. researchgate.netnih.gov
Furthermore, the Bcl-2 family of proteins, which are key regulators of apoptosis, are also modulated by indazole derivatives. researchgate.netnih.gov Specifically, some compounds have been shown to inhibit the anti-apoptotic members of the Bcl-2 family, thereby promoting cancer cell death. researchgate.netnih.gov For example, compound 6o was confirmed to potentially inhibit Bcl-2 family members. researchgate.netnih.gov
Development as Anti-inflammatory Agents
Indazole derivatives have demonstrated significant potential as anti-inflammatory agents. nih.govnih.gov Studies have shown that indazole and its derivatives can dose-dependently and time-dependently inhibit carrageenan-induced paw edema in rats, a common model for acute inflammation. nih.gov
The anti-inflammatory effects of these compounds are believed to be mediated through the inhibition of key inflammatory players. Research has indicated that indazole derivatives can inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. nih.gov Additionally, they have been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.gov The ability to scavenge free radicals may also contribute to their anti-inflammatory properties. nih.gov
Another synthesized indazole compound, Cyy-272, was found to inhibit the release of inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages and alleviate LPS-induced acute lung injury. researchgate.net The mechanism for this anti-inflammatory activity was linked to the inhibition of JNK phosphorylation. researchgate.net These findings highlight the promise of the indazole scaffold in the development of new anti-inflammatory drugs.
Cyclooxygenase-2 (COX-2) Inhibition Studies
Direct research specifically evaluating this compound as a Cyclooxygenase-2 (COX-2) inhibitor is not prominent in the existing scientific literature. However, the broader family of indazole derivatives has been identified as possessing COX inhibition activity. mdpi.com The COX-2 enzyme is a critical target in the development of anti-inflammatory drugs. nih.gov The indazole structure is featured in various compounds designed as anti-inflammatory agents. For instance, the drug Benzydamine, which contains an indazole core, is used as a non-steroidal anti-inflammatory agent. researchgate.net Research into the indazole scaffold has led to the development of compounds like Bindarit, an anti-inflammatory agent that works by inhibiting chemokine synthesis. nih.gov The potential for this compound in this area lies in its function as a building block to synthesize novel, more complex indazole derivatives that could be screened for selective COX-2 inhibitory activity.
Exploration in Other Therapeutic Areas
The indazole heterocyclic system is associated with a wide spectrum of biological activities, making it a focal point for research in various therapeutic fields. researchgate.netmdpi.com
While specific studies on the antimicrobial effects of this compound are limited, the indazole scaffold is a known feature in compounds with antibacterial and antifungal properties. researchgate.netnih.gov For example, research into 4-bromo-1H-indazole derivatives has identified them as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division. nih.gov Several of these synthesized derivatives showed significant antibacterial activity against various Gram-positive bacteria, including penicillin-resistant Staphylococcus aureus and Streptococcus pyogenes. nih.gov Similarly, other research has explored novel tetrahydro-1H-indazole derivatives that exhibited moderate to excellent antibacterial activity against S. aureus, Bacillus subtilis, and E. coli. jmchemsci.com The ethynyl group on the this compound molecule offers a reactive handle to synthesize new families of compounds that could be tested for such antimicrobial effects.
Table 1: Antibacterial Activity of Selected Indazole Derivatives
| Compound | Target Organism | Activity/Measurement | Reference |
| 4-bromo-1H-indazole derivative (Compound 9) | Streptococcus pyogenes PS | MIC = 4 µg/mL | nih.gov |
| 4-bromo-1H-indazole derivative (Compound 18) | Penicillin-resistant S. aureus | 256-fold more potent than 3-methoxybenzamide | nih.gov |
| 4,5,6,7-tetrahydro-1H-indazole derivative (Compound 5D) | DNA gyrase 1KZN enzyme | Excellent bonding interaction (in silico) | jmchemsci.com |
| 4,5,6,7-tetrahydro-1H-indazole derivative (Compound 5F) | DNA gyrase 1KZN enzyme | Excellent bonding interaction (in silico) | jmchemsci.com |
This table presents data for indazole derivatives, not this compound itself, to illustrate the antimicrobial potential of the indazole scaffold.
The indazole heterocyclic core is found in molecules investigated for antiparasitic properties, including antimalarial and antileishmanial agents. researchgate.netmalariaworld.org The search for new antiparasitic drugs is critical due to increasing resistance to existing therapies. nih.gov While direct testing of this compound is not reported, its structural motif is relevant. For instance, various heterocyclic systems, including thiazolidin-4-ones and compounds like auranofin, are being explored for activity against parasites such as Toxoplasma gondii and Plasmodium falciparum. nih.gov Given the established antiparasitic potential of the broader indazole family, this compound serves as a valuable starting point for synthesizing novel compounds aimed at treating parasitic diseases. researchgate.net
Indazole derivatives have been reported to possess antiviral activity, including against HIV and Hepatitis C Virus (HCV). researchgate.netmdpi.com The ethynyl functional group, in particular, is present in some known antiviral compounds. A notable example, though not an indazole, is 1-β-D-Ribofuranosyl-3-ethynyl a2bchem.comnih.govresearchgate.nettriazole (ETAR), which has demonstrated broad-spectrum antiviral effects. nih.gov More directly related, a systematic exploration of 3-alkynyl-7-aza-indoles (a related heterocyclic system) yielded compounds with potent activity against Respiratory Syncytial Virus (RSV), SARS-CoV-2, and VEEV. frontiersin.org One derivative from this study, compound 4d , bearing a 2,5-dimethoxyphenyl moiety, was particularly promising with an EC₅₀ of 0.55 µM against RSV. frontiersin.org These findings underscore the potential of using this compound as a scaffold to develop new antiviral agents.
Table 2: Antiviral Activity of Selected 7-Aza-Indole Derivatives
| Compound | Target Virus | Activity/Measurement (EC₅₀) | Reference |
| Compound 4d (2,5-dimethoxyphenyl derivative) | RSV | 0.55 µM | frontiersin.org |
| Compound 4g (3-methoxy-4-pyridyl derivative) | RSV | Low µM range | frontiersin.org |
| Compound 4h (3-chlorophenyl derivative) | RSV | Low µM range | frontiersin.org |
| Compound 4i (4-fluorophenyl derivative) | RSV | Low µM range | frontiersin.org |
This table presents data for 7-Aza-Indole derivatives to illustrate the potential of the alkynyl-heterocycle motif in antiviral research.
The indazole scaffold is a key component in the development of novel anti-platelet agents. mdpi.comnih.gov For example, derivatives of ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) have been identified as antagonists of the protease-activated receptor 4 (PAR4), a key target for preventing thrombosis while maintaining hemostasis. nih.gov One such derivative, ethyl 4-[1-(3-chlorobenzyl)-1H-indazol-3-yl]benzoate, showed potent inhibition of PAR4-mediated platelet aggregation. nih.gov Although these examples are not directly synthesized from this compound, they establish the indazole core as a viable pharmacophore for anti-platelet drug design. The reactivity of the ethynyl group could be exploited to synthesize new derivatives targeting platelet aggregation pathways.
Certain indazole derivatives have been investigated for their antispermatogenic activity, presenting a potential avenue for the development of male contraceptives. researchgate.net Research dating back to the 1970s identified 1-halobenzyl-1H-indazole-3-carboxylic acids, such as Lonidamine, as a class of compounds with potent antispermatogenic effects. researchgate.netethernet.edu.et Studies in rats showed that these compounds could cause disorganization of the seminiferous tubules, leading to the loss of spermatocytes and spermatids. researchgate.net Specifically, 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid was a lead compound in this area of research. researchgate.net While no direct antispermatogenic studies involving this compound are cited, its core structure is central to this historically researched biological activity.
Structure Activity Relationship Sar Studies
Systematic Elucidation of Structural Modulations on Biological Potency
Systematic structural modifications of the indazole scaffold have provided critical insights into the determinants of biological potency. Studies on various indazole series have shown that substitutions at the C4, C5, C6, and C7 positions can have a profound impact on antagonist activity. For instance, in a series of indazole arylsulfonamides developed as CCR4 antagonists, it was found that only small groups were tolerated at the C5, C6, or C7 positions, with C6-substituted analogues being generally preferred. acs.org Methoxy or hydroxyl groups at the C4 position were found to be potent, highlighting the sensitivity of this position to substitution, which is directly relevant to 4-Ethynyl-1H-indazole. acs.org
The most significant insights into the role of the ethynyl (B1212043) group come from extensive studies on the 3-ethynyl-1H-indazole isomer as an inhibitor of the PI3K/AKT/mTOR pathway. These studies demonstrate that the nature of the group attached to the ethynyl linker is a primary driver of potency. A terminal pyridine (B92270) group was identified as a highly efficient substituent for PI3Kα inhibition. In contrast, simple aromatic substitutions on the ethynyl group, such as phenyl, fluorophenyl, or thiophenyl, resulted in poor activity. nih.gov Furthermore, replacing the terminal aromatic group with aliphatic alkynes like cyclopentyl or cyclopropyl (B3062369) led to inactive compounds, underscoring the necessity of an appropriate aromatic or heteroaromatic moiety for significant biological activity. nih.gov
A key finding was the importance of a hydrogen bond donor on the terminal aromatic ring. Derivatives where the ethynyl-indazole is linked to an aniline (B41778) moiety showed low micromolar inhibition, with the amino group at the 3- or 4-position of the phenyl ring forming a critical hydrogen bond with the backbone carbonyl of a key valine residue (Val851) in the kinase hinge region. nih.gov Shifting this amino group to the 2-position resulted in a complete loss of activity, as it could no longer form this crucial interaction. nih.gov
The following table summarizes the structure-activity relationships for a series of 3-ethynyl-1H-indazole derivatives targeting the PI3Kα kinase, illustrating the impact of terminal group modulation on inhibitory potency.
| Compound | Terminal Group (R) on Ethynyl Moiety | PI3Kα IC50 (µM) |
|---|---|---|
| 6 | 3-Aminophenyl | 1.05 |
| 7 | Phenyl | > 100 |
| 8 | 4-Fluorophenyl | > 100 |
| 9 | Pyridin-3-yl | 1.85 |
| 10 | Pyridin-4-yl | 0.361 |
| 13 | 4-Aminophenyl | 5.12 |
| 16 | 2-Aminophenyl | > 100 |
Impact of Ethynyl Group Position and Substitutions on Activity
The impact of substitutions on the activity of the ethynyl moiety itself is well-documented for the 3-ethynyl isomer. As established, substitutions that provide a hydrogen bond donor, such as an amino group on a terminal phenyl ring, are critical for potent inhibition of certain kinases like PI3K. nih.gov The activity is highly sensitive to the position of this donor group. For example, compound 6 (3-aminophenyl) and compound 13 (4-aminophenyl) are active, whereas compound 16 (2-aminophenyl) is inactive because the amino group is incorrectly positioned to interact with the kinase hinge region. nih.gov
Similarly, the heteroaromatic nature of the terminal group plays a significant role. The pyridin-4-yl derivative (10 ) is approximately five times more potent than the pyridin-3-yl derivative (9 ), suggesting that the position of the nitrogen atom within the terminal ring is crucial for optimizing interactions within the binding pocket, possibly through forming a key hydrogen bond. nih.gov
Pharmacophore Modeling and Ligand-Binding Pocket Analysis
A pharmacophore model describes the essential structural features of a compound required for its biological activity. nih.govresearchgate.net Based on studies of various indazole-based kinase inhibitors, a general pharmacophore model for an inhibitor like this compound can be proposed. Key features would include:
Hydrogen Bond Donor/Acceptor: The indazole ring itself is a critical hinge-binding motif. The N1-H acts as a hydrogen bond donor, while the N2 nitrogen can act as a hydrogen bond acceptor. This allows the scaffold to form one or two key hydrogen bonds with the backbone of the kinase hinge region (e.g., with residues like Glu562 and Ala564 in FGFR). nih.govresearchgate.net
Hydrophobic/Aromatic Regions: The fused bicyclic indazole core and the terminal aromatic ring attached to the ethynyl linker serve as hydrophobic anchors that occupy hydrophobic pockets within the ATP-binding site.
Hydrogen Bond Donor Vector: As seen with aniline-substituted ethynyl indazoles, an additional hydrogen bond donor on the terminal substituent is a key feature for engaging with residues outside the immediate hinge region, contributing significantly to potency. nih.gov
The ligand-binding pocket for most kinase inhibitors is the highly conserved ATP-binding site. This site can be divided into several key regions:
Hinge Region: A flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase. Inhibitors typically form crucial hydrogen bonds with the backbone amide and carbonyl groups in this region.
Hydrophobic Pockets: Regions within the active site that accommodate the hydrophobic parts of the inhibitor. One such pocket is often located behind the "gatekeeper" residue.
Solvent-Exposed Region: This area is at the entrance of the ATP-binding site and provides an opportunity to build in substituents that can improve selectivity and physicochemical properties. The 4-ethynyl group of this compound would project towards this region.
Docking analyses of other indazole inhibitors have visualized these interactions. For example, certain indazole derivatives form hydrogen bonds with residues such as Glu211, Ala213, and Lys141 in the Aurora kinase binding pocket, confirming the importance of the scaffold's hydrogen bonding capabilities. acs.org
Optimization Strategies for Selectivity and Efficacy
Structure-Based Drug Design (SBDD): Utilizing X-ray crystal structures of inhibitors bound to their target kinase allows for the rational design of modifications. This approach was used to guide the optimization of indazole-based fragments into potent FGFR inhibitors by modifying the scaffold to introduce an additional hydrogen bond with the kinase hinge region. nih.gov For this compound, SBDD could be used to optimize the terminal group on the ethynyl linker to maximize interactions in the solvent-exposed region, thereby enhancing both potency and selectivity.
Improving Physicochemical Properties: Off-target effects and poor pharmacokinetic profiles can sometimes be linked to specific physicochemical properties. In one study on ITK inhibitors, a correlation was found between the basicity of solubilizing groups and off-target cytotoxicity. nih.gov By modulating this property, researchers were able to reduce cytotoxicity while maintaining the desired kinase selectivity. nih.gov
Template Hopping and Fragment-Based Design: Sometimes, the core scaffold itself can be a source of off-target activity. A "template-hopping" strategy can be employed to replace the core with a different one that retains key binding interactions but has a better selectivity profile. nih.gov Alternatively, fragment-based approaches, which start with a small, highly efficient binder like the indazole core and gradually grow it, can lead to inhibitors with good ligand efficiency and selectivity. nih.gov
Targeting Specific Kinase Conformations: To achieve higher selectivity, inhibitors can be designed to bind to less-conserved, inactive conformations of a kinase (Type II inhibitors). While many indazole inhibitors are Type I (binding to the active conformation), optimizing the substituents on this compound to stabilize an inactive state, such as the "DFG-out" conformation, could be a powerful strategy for achieving greater selectivity over other kinases. rsc.org
Preclinical and Translational Research Findings
In Vitro Biochemical and Cell-Based Assays
Derivatives of 4-ethynyl-1H-indazole have been the subject of various in vitro studies to determine their biochemical and cell-based activity. A series of 3-ethynyl-1H-indazoles demonstrated inhibitory effects on key components of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. nih.govnih.gov
In biochemical assays, certain compounds from this series showed low micromolar inhibition against PI3K, PDK1, and mTOR kinases. nih.gov For instance, compound 10 in one study was identified as a multiple PI3Kα/PDK1/mTOR inhibitor, while compounds 9 and 13 were found to be dual PI3Kα/PDK1 inhibitors. nih.gov Notably, these compounds were inactive against AKT1 in biochemical kinase assays. nih.gov Further investigation into PI3K isoform selectivity revealed that compounds 6 , 10 , and 13 are specific for the α-isoform and are ATP competitive, with approximately 100-fold selectivity over the β and γ isoforms. nih.gov
Cell-based assays, such as the LanthaScreen cellular assay, confirmed the inhibitory activity of these compounds. nih.gov Compounds 6 , 10 , and 13 were found to inhibit the phosphorylation of both AKT and PRAS40, while compound 9 only inhibited AKT phosphorylation, with potencies in the low micromolar range. nih.gov The inhibition of AKT phosphorylation at Thr308 was attributed to the direct inhibition of PI3K and PDK1. nih.gov
Another area of investigation for indazole derivatives has been their potential as Bcr-Abl kinase inhibitors for chronic myeloid leukemia (CML). tandfonline.com A series of 3-amino-4-ethynyl indazole derivatives were synthesized and evaluated for their antileukemic activity. researchgate.net In cell-free assays, compounds 4a , 4b , and 5 (AKE-72) demonstrated potent inhibition of wild-type BCR-ABL, with IC50 values below 1 nM. tandfonline.com Compound 5 (AKE-72) was particularly effective against the resistant T315I mutant, with an IC50 value of 9 nM. tandfonline.com
In cell-based assays using a panel of human leukemia cell lines, these compounds showed selective antiproliferative activity. tandfonline.com Specifically, they exhibited potent activity against the K562 cell line, which overexpresses ABL, with GI50 values under 10 nM. tandfonline.com Compound 5 (AKE-72) demonstrated the highest cellular potency across all tested cell lines, with sub-micromolar GI50 values. tandfonline.comnih.gov
The following table summarizes the in vitro activity of selected this compound derivatives:
| Compound | Target(s) | Assay Type | Key Findings |
| 6 | PI3Kα, PDK1, mTOR | Biochemical, Cell-based | Multiple inhibitor, PI3Kα isoform-specific. nih.gov |
| 9 | PI3Kα, PDK1 | Biochemical, Cell-based | Dual inhibitor. nih.gov |
| 10 | PI3Kα, PDK1, mTOR | Biochemical, Cell-based | Multiple inhibitor, potent against PI3Kα (IC50 = 361 nM). nih.gov |
| 13 | PI3Kα, PDK1 | Biochemical, Cell-based | Dual inhibitor, PI3Kα isoform-specific. nih.gov |
| 4a | BCR-ABL (WT & T315I) | Biochemical, Cell-based | Potent inhibitor of BCR-ABL (WT), GI50 < 10 nM in K562 cells. tandfonline.com |
| 4b | BCR-ABL (WT & T315I) | Biochemical, Cell-based | Potent inhibitor of BCR-ABL (WT), GI50 < 10 nM in K562 cells. tandfonline.com |
| 5 (AKE-72) | BCR-ABL (WT & T315I) | Biochemical, Cell-based | Superior potency against T315I mutant (IC50 = 9 nM), GI50 < 10 nM in K562 cells. tandfonline.com |
| 6o | K562, A549, PC-3, Hep-G2 | Cell-based (MTT) | Promising inhibitory effect against K562 (IC50 = 5.15 µM). researchgate.net |
Evaluation in Three-Dimensional Tumor Models
The antitumor activity of this compound derivatives has also been assessed in three-dimensional (3D) tumor models, which more closely mimic the in vivo tumor microenvironment compared to traditional monolayer cell cultures. A study on 3-ethynyl-1H-indazoles as inhibitors of the phosphatidylinositol 3-kinase (PI3K) signaling pathway reported that a PI3Kα isoform-specific compound displayed anti-proliferative activity in 3D tumor models. nih.govnih.gov This suggests that by targeting the most oncogenic mutant isoform of PI3K, these compounds can effectively inhibit tumor growth in a more complex, tissue-like setting. nih.gov The use of 3D models provides a more stringent and predictive evaluation of a compound's potential efficacy in a preclinical setting.
In Vivo Efficacy Studies in Animal Models (e.g., Xenograft Models)
While specific in vivo efficacy data for "this compound" is limited in the provided search results, the broader class of indazole compounds has been evaluated in animal xenograft models. These models, where human tumor cells are implanted into immunocompromised mice, are a standard method for assessing the in vivo anticancer activity of new chemical entities. google.com For example, studies on other indazole derivatives have utilized xenograft models of human colon carcinoma (HCT116 and Colo205) to evaluate their anti-proliferative effects. google.com
One study on a 3-ethynyl-1H-indazole derivative targeting the PI3K pathway suggested its potential for in vivo efficacy due to its favorable drug-like properties, although specific xenograft data for this particular compound was not detailed. nih.gov The promising results from in vitro and 3D tumor model evaluations of this compound derivatives lay the groundwork for future in vivo studies to confirm their therapeutic potential.
Assessment of Drug-Like Properties (e.g., In Vitro ADME)
The evaluation of in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the development of new drug candidates. For a series of 3-ethynyl-1H-indazoles, favorable physicochemical and in vitro ADME properties were reported, suggesting their potential as a scaffold for the development of novel kinase inhibitors for clinical use. nih.govnih.gov
For another indazole derivative, AKE-72 , computational ADME-Tox properties were predicted using the pkCSM web-based tool. nih.gov The predictions suggested that the compound could be well absorbed from the gastrointestinal tract. nih.gov It was also predicted to be both a substrate and an inhibitor of P-glycoprotein, which could potentially enhance its bioavailability and efficacy. nih.gov
The following table summarizes some of the assessed in vitro ADME properties for selected indazole derivatives:
| Compound | Property Assessed | Key Findings |
| 10 | Physicochemical, in vitro ADME | Favorable drug-like properties. nih.gov |
| 13 | Physicochemical, in vitro ADME | Favorable drug-like properties. nih.gov |
| AKE-72 | Predicted ADME-Tox | Predicted good gastrointestinal absorption; substrate and inhibitor of P-glycoprotein. nih.gov |
Computational Chemistry and Molecular Modeling in Research
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-ethynyl-1H-indazole, docking studies have been instrumental in understanding its interactions with various biological targets.
Research has shown that derivatives of this compound can be effectively docked into the binding sites of several kinases. For instance, docking studies of 3-ethynyl-1H-indazole derivatives have been used to rationalize their binding modes and structure-activity relationships (SAR) as inhibitors of the phosphatidylinositol 3-kinase (PI3K) signaling pathway. researchgate.net Similarly, molecular docking has been employed to study the interaction of this compound analogs with targets like the Bcr-Abl kinase, which is implicated in chronic myeloid leukemia. semanticscholar.orgtandfonline.com These studies help in visualizing the key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern the binding affinity of the ligand to its target protein. semanticscholar.org
For example, a co-crystal structure of a related indazole derivative (15) with the D1228V mutant of c-MET revealed that the indazole moiety is positioned to form a strong hydrogen bond with the backbone NH of residue R1227. nih.gov Such detailed structural information is invaluable for designing new analogs with improved potency.
Molecular Dynamics (MD) Simulations for System Stability and Interactions
While molecular docking provides a static snapshot of the ligand-target complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows for the assessment of the stability of the ligand-protein complex and the characterization of the detailed interactions.
MD simulations have been utilized to evaluate the stability of complexes formed between indazole derivatives and their target proteins. researchgate.net These simulations can reveal conformational changes in both the ligand and the protein upon binding and can help in understanding the energetic contributions of different interactions. For instance, MD simulations coupled with binding free energy calculations can provide a more accurate estimation of the binding affinity compared to docking scores alone. researchgate.net
Quantum Mechanics/Molecular Mechanics (QM/MM) and MM/GBSA Calculations
To further refine the understanding of ligand-target interactions, hybrid computational methods like Quantum Mechanics/Molecular Mechanics (QM/MM) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed.
The QM/MM approach allows for a more accurate description of the electronic effects within the binding site by treating a small, critical region (e.g., the ligand and key active site residues) with quantum mechanics, while the rest of the system is treated with the computationally less expensive molecular mechanics. This method is particularly useful for studying reactions and charge transfer processes within the active site.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govmdpi.com These models are built by finding a statistical correlation between a set of molecular descriptors (e.g., physicochemical properties, topological indices) and the observed biological activity of a series of compounds. nih.gov
QSAR studies have been applied to series of indazole-containing compounds to guide the design of new analogs with enhanced potency. researchgate.net By identifying the key structural features that are either beneficial or detrimental to the activity, QSAR models can help prioritize the synthesis of new compounds. For example, a QSAR model might reveal that increasing the hydrophobicity or adding a hydrogen bond donor at a specific position on the this compound scaffold leads to improved inhibitory activity against a particular target.
Virtual Screening and Lead Optimization
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov The ethynyl-indazole scaffold has been identified through such screening processes as a promising starting point for the development of kinase inhibitors. researchgate.netresearchgate.net
Once a "hit" compound like this compound is identified, the process of lead optimization begins. biosolveit.de This involves iteratively modifying the chemical structure of the hit compound to improve its potency, selectivity, and pharmacokinetic properties. Computational tools play a crucial role in this phase. For example, molecular docking and free energy calculations can be used to predict how modifications to the this compound core will affect its binding to the target. nih.govbiosolveit.de This rational, structure-based design approach can significantly accelerate the development of a preclinical drug candidate. biosolveit.de
An example of lead optimization is the development of a potent pan-BCR-ABL inhibitor, where the this compound core was modified to improve its activity against resistant mutants. semanticscholar.org A design incorporating an indazole moiety in another series led to a significant improvement in potency and ligand efficiency in the hit-to-lead optimization for c-MET inhibitors. nih.gov
Applications Beyond Medicinal and Agrochemical Contexts
Material Science Research and Development
In material science, 4-Ethynyl-1H-indazole is recognized as a key intermediate for creating specialized molecules and advanced materials. a2bchem.comsigmaaldrich.com The indazole ring system itself is a highly conjugated heterocycle, a feature that is foundational to its use in electronically active materials. ossila.com The presence of the ethynyl (B1212043) group provides a direct route to extend this conjugation and to link the indazole core to other functional units or polymer backbones.
The terminal alkyne functionality of this compound makes it a prime candidate for use as a monomer or cross-linking agent in polymer synthesis. Its ability to participate in "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), allows for its efficient incorporation into polymer chains. a2bchem.com This reaction is known for its high yield, selectivity, and tolerance of a wide range of functional groups, making it a powerful tool in polymer and material synthesis. Indazole-based scaffolds are used in the synthesis of semiconducting polymers for applications in organic electronics. ossila.com The incorporation of the this compound unit can influence the electronic properties, solubility, and morphology of the resulting polymers.
This compound serves as an adaptable building block for creating novel materials with specific functions. a2bchem.com Its rigid structure can be used to introduce specific spatial arrangements in a larger molecule. In the field of organic electronics, derivatives of the related compound 4-Fluoro-1H-indazole are used as intermediates in the synthesis of semiconductors for organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). ossila.com The ethynyl group on the 4-position of the indazole provides a reactive site for constructing the complex π-conjugated systems required for these applications. The ability to functionalize the indazole core allows for the fine-tuning of energy levels and intermolecular interactions, which are critical for device performance. ossila.com
Table 1: Key Reactions of this compound in Material Science
| Reaction Type | Reagents/Catalysts | Product Type | Relevance to Materials |
|---|---|---|---|
| Sonogashira Coupling | Pd catalyst (e.g., Pd(Ph₃P)₂Cl₂), CuI, Amine Base | Aryl-alkynes | Extension of π-conjugated systems for electronic materials. a2bchem.com |
Synthesis of Fluorescent Molecules for Imaging and Sensor Technologies
The compound is utilized in the synthesis of fluorescent molecules that are suitable for imaging and sensor technologies. a2bchem.com The indazole nucleus is part of a class of π-conjugated systems that can form the core of luminescent materials. researchgate.net The optical properties of these materials can be tuned by modifying the molecular structure.
The ethynyl group is particularly useful for this purpose, as it allows for the straightforward construction of larger conjugated systems via cross-coupling reactions. For instance, the Sonogashira coupling can be used to link the this compound core to other aromatic or heteroaromatic systems, thereby extending the π-system and shifting the fluorescence emission to longer wavelengths. Furthermore, the aforementioned CuAAC click reaction can be employed to link the indazole unit to other fluorophores or biomolecules, creating probes for biological imaging or chemical sensors. a2bchem.commdpi.com The resulting triazole ring from the click reaction is not just a linker but can also be an integral part of the new chromophoric system. mdpi.com
Table 2: Research Findings on Indazole Derivatives for Photonics
| Indazole Derivative Type | Key Finding | Potential Application | Citation |
|---|---|---|---|
| 3-(Phenylcarbonyl)-1H-indazoles | Designed as novel π-conjugated systems, some derivatives exhibit phosphorescence. | Luminescent materials, OLEDs. | researchgate.net |
| 4-Fluoro-1H-indazole | Used to synthesize triplet photosensitizers by coordinating with metal centers (e.g., Ir, Eu). | Dye-sensitized solar cells, OLEDs. | ossila.com |
Research in Dye Chemistry
The indazole scaffold is a known chromophore, and its derivatives are explored in dye chemistry. ossila.com A chromophore is the part of a molecule responsible for its color, which arises from the absorption of light at specific wavelengths. The highly conjugated nature of the indazole ring system is fundamental to this property. Research on related compounds like 4-Fluoro-1H-indazole highlights the application of the indazole core in dye-sensitized solar cells (DSSCs). ossila.com In such devices, a dye molecule absorbs light and injects an electron into a semiconductor material. The ability to functionalize the indazole ring, for example with an ethynyl group at the 4-position, allows chemists to tune the absorption spectrum of the dye and to provide an anchoring point for attachment to the semiconductor surface.
Future Directions and Emerging Research Avenues
Design and Synthesis of Next-Generation 4-Ethynyl-1H-indazole Analogs
The core structure of this compound serves as a foundation for the design and synthesis of next-generation analogs with enhanced potency and selectivity. a2bchem.com Medicinal chemists are exploring various synthetic strategies to modify the indazole ring and the ethynyl (B1212043) group to optimize interactions with biological targets.
One key approach involves the Sonogashira coupling reaction, which allows for the introduction of a wide range of aryl or heteroaryl substituents at the ethynyl position. a2bchem.comnih.gov This method has been instrumental in creating libraries of this compound derivatives for structure-activity relationship (SAR) studies. For instance, the synthesis of 3-ethynyl-1H-indazoles has been achieved by coupling 3-iodo-1H-indazole with various alkynes under Sonogashira conditions. nih.govacs.org
Furthermore, modifications to the indazole core itself are being investigated. The synthesis of 3-amino-4-ethynyl-1H-indazole derivatives has been a focus, as the amino group provides an additional point for diversification and can significantly influence the biological activity of the resulting compounds. researchgate.netnih.govresearchgate.net These synthetic efforts aim to produce analogs with improved pharmacological profiles, such as enhanced cell permeability and metabolic stability.
Exploring Novel Biological Targets and Therapeutic Indications
While much of the research on this compound derivatives has focused on their role as kinase inhibitors, particularly targeting components of the PI3K/AKT/mTOR signaling pathway, there is a growing interest in exploring their potential against other biological targets. researchgate.netscispace.com The versatility of the indazole scaffold suggests that its derivatives could be adapted to inhibit other enzyme families or interact with different receptors.
Recent studies have highlighted the potential of indazole-containing compounds as inhibitors of Bcr-Abl kinase, including drug-resistant mutants, which is significant for the treatment of chronic myeloid leukemia (CML). researchgate.netnih.govtandfonline.comsemanticscholar.orgnih.govtandfonline.com For example, the compound AKE-72, a diarylamide 3-aminoindazole, has shown potent inhibition of pan-BCR-ABL, including the T315I mutant. nih.govtandfonline.comsemanticscholar.orgnih.govtandfonline.com
Beyond oncology, researchers are investigating the applicability of these compounds in other therapeutic areas. The anti-inflammatory potential of 1H-indazole derivatives is being explored through computational studies targeting enzymes like cyclooxygenase-2 (COX-2). innovareacademics.inresearchgate.net The diverse biological activities reported for indazole derivatives, including antimicrobial and antioxidant effects, open up new avenues for drug discovery. nih.govlongdom.org
Advancements in Synthetic Methodologies for Enhanced Efficiency
The development of more efficient and sustainable synthetic methods is crucial for the large-scale production of this compound and its analogs. Traditional methods often involve multiple steps and may use harsh reagents. nih.gov Modern synthetic chemistry is focused on developing greener and more atom-economical approaches.
Recent advancements include the use of transition metal-catalyzed reactions, such as those involving palladium and copper, to facilitate the key bond-forming steps in the synthesis of indazoles. nih.govmdpi.com For example, Pd(PPh3)4 has been used as a catalyst for the synthesis of 3-aryl indazole derivatives. mdpi.com Researchers are also exploring C-H activation strategies to directly functionalize the indazole core, which can significantly shorten synthetic routes. nih.gov
Integration of Artificial Intelligence and Machine Learning in Drug Design
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the development of this compound-based inhibitors is no exception. nih.govbenthamdirect.comnih.gov These computational tools can accelerate the identification of promising drug candidates by analyzing vast datasets of chemical structures and biological activities. mdpi.comfrontiersin.org
These computational approaches are being integrated with traditional experimental methods to create a more efficient and data-driven drug design process. mdpi.comnih.gov
Collaborative Computational and Experimental Research Frameworks
The future of drug discovery with this compound lies in the tight integration of computational and experimental approaches. nih.gov A collaborative framework where computational chemists and experimental biologists work in tandem can significantly streamline the journey from a chemical idea to a viable drug candidate. nih.govmdpi.com
This iterative cycle begins with computational models predicting promising this compound analogs. frontiersin.orgnih.gov These virtual hits are then synthesized and subjected to a battery of in vitro and in vivo assays to validate the predictions. The experimental data, in turn, is used to refine and improve the computational models, leading to a more accurate and predictive drug discovery engine. researchgate.netfrontiersin.org
Q & A
Q. How can researchers ensure methodological rigor in publishing this compound studies?
- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Deposit raw spectral data in repositories (e.g., Zenodo).
- Report synthesis yields, purity, and characterization details (e.g., NMR shifts) in SI.
- Disclose assay conditions (e.g., cell passage number, solvent controls) to enable replication .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
